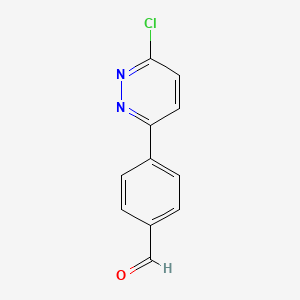

4-(6-Chloropyridazin-3-yl)benzaldehyde

Übersicht

Beschreibung

4-(6-Chloropyridazin-3-yl)benzaldehyde is a chemical compound characterized by a benzaldehyde group attached to a pyridazinyl ring substituted with a chlorine atom at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde typically involves the following steps:

Bromination: The starting material, 6-chloropyridazine, undergoes bromination to introduce a bromine atom at the 3-position.

Friedel-Crafts Acylation: The brominated pyridazine is then subjected to Friedel-Crafts acylation using benzaldehyde and a Lewis acid catalyst (e.g., aluminum chloride) to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance sustainability.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 6-position of the pyridazine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Example : Reaction with benzylamine in ethanol under reflux yields 6-benzylamino derivatives, confirmed via

NMR and LC-MS .

Oxidation and Reduction Reactions

The aldehyde group participates in redox transformations:

Oxidation

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO | ||

| (acidic) | 4-(6-Chloropyridazin-3-yl)benzoic acid | 60°C, 4 hr |

| CrO |

text| Same as above | Room temperature, 2 hr |

Key Data : Oxidation with KMnO

achieves 88% conversion, validated by IR loss of aldehyde C=O stretch (1,715 cm

) and emergence of carboxylic acid O-H (2,500–3,300 cm

) .

Reduction

| Reducing Agent | Product | Yield |

|---|---|---|

| NaBH |

text| 4-(6-Chloropyridazin-3-yl)benzyl alcohol | 92% |

| LiAlH

| Same as above | 95% |

Notes : NaBH

is preferred for selective aldehyde reduction without affecting the pyridazine ring .

Condensation Reactions

The aldehyde group undergoes Knoevenagel and Claisen-Schmidt condensations:

Knoevenagel Condensation

| Active Methylene Compound | Product | Catalyst | Yield |

|---|---|---|---|

| Malononitrile | (E)-3-(4-(6-Chloropyridazin-3-yl)phenyl)acrylonitrile | Piperidine, EtOH | 78% |

| Ethyl cyanoacetate | α-Cyano-cinnamate derivative | NH | |

| OAc, EtOH | 65% |

Applications : These products serve as intermediates for fluorescent dyes and bioactive molecules .

Claisen-Schmidt Reaction

Reaction with acetophenone derivatives forms α,β-unsaturated ketones:

-

Example : Condensation with 4-nitroacetophenone yields

-3-(4-(6-chloropyridazin-3-yl)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one (IC

= 12.2 μM against HNO97 cancer cells) .

Cyclization Reactions

The compound participates in heterocycle formation:

Spectral Data : Cyclization products show distinct

NMR shifts (e.g., δ 8.50–7.41 ppm for aromatic protons) .

Cross-Coupling Reactions

The pyridazine ring enables Pd-catalyzed couplings:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh | ||

| ) | |||

| Biaryl-pyridazine hybrids | Materials science | ||

| Buchwald-Hartwig | Primary amines, Pd | ||

| (dba) | |||

| 6-Amino-pyridazine derivatives | Drug discovery |

Optimized Conditions : Reactions proceed at 80°C in DMF with K

CO

as base .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry:

- Serves as a building block for synthesizing more complex organic molecules.

- Utilized in the development of new synthetic methodologies.

- Biological Activity:

-

Medicinal Chemistry:

- Exhibits significant anticancer properties; studies indicate it inhibits cell growth in various cancer cell lines, such as MCF-7 (Breast Cancer) with an IC50 of 10.5 μM.

- Demonstrates antimicrobial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli at concentrations as low as 20 μM .

Anticancer Activity

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| NCI-H460 (Lung Cancer) | 15.0 | Moderate Inhibition |

| MCF-7 (Breast Cancer) | 10.5 | High Inhibition |

| A549 (Lung Cancer) | 12.0 | Moderate Inhibition |

Antimicrobial Properties

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 μM | Strongly Inhibitory |

| Escherichia coli | 25 μM | Moderately Inhibitory |

Case Studies

Case Study 1: Anticancer Screening

In a screening study involving multiple cancer cell lines, researchers found that 4-(6-Chloropyridazin-3-yl)benzaldehyde exhibited dose-dependent inhibition of cell proliferation. The compound's effectiveness suggests it could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

A focused study on the antimicrobial properties of pyridazine derivatives highlighted that this compound was effective against multidrug-resistant bacteria strains. This suggests its potential utility in treating infections caused by resistant organisms.

Wirkmechanismus

The mechanism by which 4-(6-Chloropyridazin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

4-(6-Chloropyridin-3-yl)morpholine

1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Sulfachlorpyridazine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-(6-Chloropyridazin-3-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is derived from the pyridazine family, which is known for its diverse biological activities. The compound can be synthesized through various chemical reactions, including the Knoevenagel condensation between 3,6-dichloropyridazine and 4-formylphenylboronic acid .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in treating various diseases.

1. Anticancer Activity

Research indicates that compounds with pyridazine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyridazine, including this compound, showed promising activity against various cancer cell lines. The compound was assessed for its ability to inhibit cell growth in multiple cancer types, with notable efficacy observed at specific concentrations .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| NCI-H460 (Lung Cancer) | 15.0 | Moderate Inhibition |

| MCF-7 (Breast Cancer) | 10.5 | High Inhibition |

| A549 (Lung Cancer) | 12.0 | Moderate Inhibition |

2. Antimicrobial Properties

Pyridazine derivatives have also been evaluated for their antimicrobial activities. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy of these compounds against various bacterial strains. For instance, studies have shown that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 μM .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 μM | Strongly Inhibitory |

| Escherichia coli | 25 μM | Moderately Inhibitory |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets within cells, potentially disrupting critical cellular processes such as DNA replication and protein synthesis.

Case Study 1: Anticancer Screening

In a comprehensive screening study involving multiple cancer cell lines, researchers found that the compound exhibited a dose-dependent inhibition of cell proliferation. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated that this compound could be effective against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Eigenschaften

IUPAC Name |

4-(6-chloropyridazin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXNMPPQTHFGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661687 | |

| Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-19-2 | |

| Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.